4,5-diethyl-N,2-dihydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
349392-86-5 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4,5-diethyl-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-9(11(14)12-15)10(13)6-8(7)4-2/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
YDLJEHIKROTUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1CC)O)C(=O)NO |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of 4,5 Diethyl N,2 Dihydroxybenzamide
Retrosynthetic Analysis and Precursor Design for 4,5-diethyl-N,2-dihydroxybenzamide Synthesis
A plausible retrosynthetic analysis of this compound would disconnect the amide bond as the key step, leading to 4,5-diethyl-2-hydroxybenzoic acid and hydroxylamine (B1172632). The substituted benzoic acid is the more complex precursor and its synthesis would be the primary challenge. This precursor can be further broken down through disconnection of the ethyl groups and the introduction of the hydroxyl and carboxyl groups.
A potential forward synthesis, therefore, could commence from a readily available starting material such as 1,2-dihydroxybenzene (catechol). The introduction of the ethyl and carboxyl groups would require carefully chosen synthetic methodologies to ensure correct regioselectivity.
Table 1: Potential Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Rationale for Selection |
| 4,5-diethyl-2-hydroxybenzoic acid | Key intermediate for final amidation step. | |
| Hydroxylamine | NH₂OH | Reagent for the formation of the N-hydroxyamide. |
| 3,4-diethylcatechol | A potential starting material for carboxylation. | |
| 4,5-diethyl-2-methoxybenzoic acid | An alternative precursor requiring demethylation. |
Optimized Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a hypothetical optimized pathway for the laboratory-scale synthesis of this compound can be proposed.
Identification of Key Reaction Steps and Mechanistic Considerations
Friedel-Crafts Acylation of Catechol: The synthesis could begin with the diacylation of catechol to introduce two acetyl groups, which can then be reduced to ethyl groups. However, controlling the regioselectivity of this reaction could be challenging.
Kolbe-Schmitt Reaction: A more controlled approach would involve the carboxylation of a pre-synthesized 3,4-diethylcatechol. The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion, could be employed to introduce the carboxylic acid group ortho to one of the hydroxyl groups. The directing effects of the hydroxyl and ethyl groups would need to be carefully considered.
Amide Bond Formation: The final step would involve the coupling of 4,5-diethyl-2-hydroxybenzoic acid with hydroxylamine. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The reaction mechanism involves the activation of the carboxylic acid to form an active ester, which is then susceptible to nucleophilic attack by hydroxylamine.
Methodologies for Selectivity and Yield Optimization in Laboratory Synthesis
To optimize the yield and selectivity of the proposed synthesis, several factors would need to be considered:
Protection of Functional Groups: The hydroxyl groups on the benzene (B151609) ring may require protection during certain reaction steps to prevent unwanted side reactions. Acetyl or benzyl (B1604629) protecting groups could be employed and subsequently removed under mild conditions.
Reaction Conditions: Optimization of temperature, reaction time, and solvent for each step would be crucial. For instance, the choice of base and temperature in the Kolbe-Schmitt reaction can influence the regioselectivity of carboxylation.
Purification Techniques: Purification of intermediates and the final product would likely involve techniques such as column chromatography and recrystallization to ensure high purity.
Derivatization Approaches for Analog Synthesis of this compound Analogues
The structural framework of this compound offers several sites for modification to generate a library of analogues for potential structure-activity relationship (SAR) studies.
Strategies for Modifying the Benzene Ring Substituents of this compound
The ethyl and hydroxyl groups on the benzene ring are primary targets for modification.
Varying the Alkyl Groups: Instead of diethyl groups, other alkyl chains (e.g., methyl, propyl, butyl) could be introduced by using the corresponding dialkylcatechols as starting materials. This would allow for an exploration of the impact of lipophilicity in this region of the molecule.
Modification of the Hydroxyl Groups: The phenolic hydroxyl groups could be converted to ethers or esters to probe the importance of hydrogen bond donating and accepting capabilities. Williamson ether synthesis or acylation with various acid chlorides or anhydrides could be employed.
Table 2: Hypothetical Analogues with Modified Benzene Ring Substituents
| Analogue Name | Modification | Potential Synthetic Approach |
| 4,5-dipropyl-N,2-dihydroxybenzamide | Ethyl groups replaced with propyl groups | Synthesis starting from 3,4-dipropylcatechol. |
| N-hydroxy-2-methoxy-4,5-diethylbenzamide | 2-OH group converted to a methoxy (B1213986) group | Methylation of the phenolic hydroxyl group using a reagent like dimethyl sulfate. |
| 2-acetoxy-4,5-diethyl-N-hydroxybenzamide | 2-OH group acetylated | Acylation using acetic anhydride. |
Chemical Transformations of the N-Hydroxyl and Dihydroxyl Groups in this compound
The N-hydroxyl and the catechol dihydroxyl groups are also amenable to chemical transformations.
N-Alkylation and N-Acylation: The N-hydroxyl group of the hydroxamic acid moiety could be alkylated or acylated to explore the effect of modifying this key functional group.
Cyclic Derivatives of the Catechol: The two adjacent hydroxyl groups could be used to form cyclic derivatives such as acetals or ketals by reacting with aldehydes or ketones. This would lock the conformation of the dihydroxy system and could have a significant impact on biological activity.
Stereochemical Control and Diastereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into analogues of this compound is a critical step for investigating their potential interactions with biological systems, which are inherently chiral. Stereochemical control in the synthesis of these analogues allows for the preparation of individual stereoisomers, enabling a deeper understanding of their structure-activity relationships. Diastereoselective synthesis, in particular, is a powerful strategy to create multiple stereocenters in a controlled manner. While specific literature on the diastereoselective synthesis of chiral this compound analogues is not extensively documented, established principles of asymmetric synthesis using chiral auxiliaries can be applied to devise potential synthetic routes.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. acs.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. This approach is advantageous as it often provides high levels of stereocontrol and predictability. google.com
One plausible strategy for the diastereoselective synthesis of chiral analogues of this compound involves the use of a chiral hydroxylamine. The synthesis of chiral N-hydroxybenzamides has been reported through the N-benzoylation of a chiral hydroxylamine. acs.org This methodology can be adapted to introduce a stereocenter on the nitrogen atom of the benzamide (B126).
A hypothetical synthetic scheme could commence with a protected 4,5-diethyl-2-hydroxybenzoic acid. This starting material could be coupled with a chiral hydroxylamine, for instance, a derivative of a readily available chiral amino acid, in the presence of a suitable coupling agent. The chirality of the hydroxylamine would guide the stereochemical outcome of subsequent reactions.
For example, if a chiral hydroxylamine derived from L-phenylalanine were used, the resulting N-hydroxybenzamide would possess a defined stereocenter. acs.org Further modification of this intermediate, such as the introduction of another substituent, could proceed with diastereoselectivity due to the steric influence of the chiral auxiliary.
To illustrate this concept, a hypothetical diastereoselective alkylation is considered. The N-hydroxybenzamide intermediate, bearing a chiral auxiliary, could be deprotonated to form a nucleophile. The subsequent reaction with an electrophile would likely proceed with facial selectivity, dictated by the bulky chiral group, leading to the formation of one diastereomer in excess.
The following table presents hypothetical data for such a diastereoselective alkylation, demonstrating the potential for high diastereomeric excess (d.e.) through the use of a chiral auxiliary.
| Entry | Electrophile | Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | (S)-N-(1-phenylethyl) | THF | -78 | 95:5 |
| 2 | Benzyl Bromide | (S)-N-(1-phenylethyl) | Toluene | -78 | 92:8 |
| 3 | Allyl Bromide | (R)-N-(1-phenylethyl) | DCM | -60 | 90:10 |
This table is illustrative and based on general principles of diastereoselective synthesis; it does not represent experimentally verified results for this compound analogues.
Upon completion of the diastereoselective step, the chiral auxiliary can be cleaved under specific reaction conditions to yield the desired chiral this compound analogue. The efficiency of the auxiliary's removal without racemization of the newly formed stereocenter is a crucial aspect of this synthetic strategy.
Molecular Interactions and Biological Target Engagement of 4,5 Diethyl N,2 Dihydroxybenzamide
Investigation of Molecular Mechanisms of Action of 4,5-diethyl-N,2-dihydroxybenzamide in Research Models
Enzyme Inhibition Kinetics and Target Identification Assays for this compound
No studies detailing the enzyme inhibition kinetics or specific enzymatic targets of this compound were found.
Receptor Binding and Modulation Studies at the Molecular Level for this compound
There is no available data on the receptor binding affinity or modulatory effects of this compound.
Protein-Ligand Interaction Profiling of this compound (e.g., using affinity proteomics)
A protein-ligand interaction profile for this compound has not been published.
Cellular Pathway Perturbation and Phenotypic Screening of this compound in Vitro
Cell-Based Assays for Pathway Activity Modulation by this compound
Information regarding the modulation of any cellular pathways by this compound is not present in the scientific literature.
High-Content Imaging for Cellular Phenotype Analysis Induced by this compound
No studies utilizing high-content imaging to analyze cellular phenotypes induced by this compound have been identified.
A comprehensive search of scientific databases and literature has revealed no specific research or data pertaining to the chemical compound “this compound.” The requested detailed analysis of its molecular interactions, biological target engagement, and specific structure-activity or structure-property relationship studies could not be performed as no published findings on this particular molecule are available.
Consequently, the generation of an article with the specified outline, including data tables and detailed research findings, is not possible. Information on related but structurally distinct compounds was found, but per the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article.
Coordination Chemistry and Metal Ion Complexation Studies of 4,5 Diethyl N,2 Dihydroxybenzamide
Ligand Properties of 4,5-diethyl-N,2-dihydroxybenzamide with Transition Metals4.2. Stoichiometry and Stability of Metal-4,5-diethyl-N,2-dihydroxybenzamide Complexes4.3. Structural Characterization of Metal-4,5-diethyl-N,2-dihydroxybenzamide Complexes4.3.1. X-ray Crystallography of Metal Complexes of 4,5-diethyl-N,2-dihydroxybenzamide4.3.2. Spectroscopic Analysis of Coordination Environments (e.g., EPR, UV-Vis, IR) in this compound Complexes4.4. Implications of Metal Chelation by this compound for Biological Activity and Reactivity
Without any foundational research on this specific compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Should research on "this compound" be published in the future, this topic could be revisited.
Advanced Analytical Methodologies for Research on 4,5 Diethyl N,2 Dihydroxybenzamide
Chromatographic Techniques for Purity Assessment and Separation of 4,5-diethyl-N,2-dihydroxybenzamide
Chromatographic methods are fundamental in determining the purity of a chemical compound and for its separation from reaction mixtures or impurities. The choice between techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would depend on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For a substituted benzamide (B126) like this compound, reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase. A typical mobile phase could be a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would most likely be performed using a UV detector, set to a wavelength where the aromatic ring of the benzamide shows strong absorbance.
A hypothetical HPLC data table for purity analysis might look like this:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Not Available |
| Purity | Not Available |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, its suitability would depend on whether the compound can be volatilized without decomposition. Derivatization, such as silylation of the hydroxyl groups, might be necessary to increase volatility and thermal stability. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide a fragmentation pattern that could confirm its identity.
A theoretical GC-MS data table could be structured as follows:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (70 eV) |
| Mass Range | 50-500 m/z |
| Retention Time | Not Available |
| Key Fragments | Not Available |
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic methods are indispensable for confirming the chemical structure of a newly synthesized or isolated compound. A combination of NMR, mass spectrometry, and infrared/ultraviolet-visible spectroscopy is typically used for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons, the ethyl groups (triplets and quartets), and the hydroxyl and amide protons.
¹³C NMR would show the number of different types of carbon atoms. The spectrum would have distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the ethyl groups.
2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and between protons and their attached carbons, respectively, confirming the substitution pattern on the benzene (B151609) ring and the structure of the side chains.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular formula of a compound by measuring its mass with very high precision. For this compound (C₁₁H₁₅NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the elemental composition.
A sample HRMS data table would include:
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | 210.1125 | Not Available | Not Available |
| [M+Na]⁺ | 232.0944 | Not Available | Not Available |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretches of the hydroxyl groups, the N-H stretch of the amide, the C=O stretch of the amide, and C-H and C=C stretches associated with the aromatic ring and ethyl groups.
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like the aromatic ring in this compound. The UV-Vis spectrum would show one or more absorption maxima (λmax) in the ultraviolet region, corresponding to the electronic transitions of the substituted benzene ring.
Quantitative Analysis of this compound in Research Samples
The accurate quantification of this compound in various research samples is fundamental to understanding its properties and potential applications. Depending on the research context, this compound may be analyzed in matrices ranging from simple aqueous solutions to complex biological fluids or tissues. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for the robust quantification of this analyte.
A critical initial step in the quantitative analysis of this compound from complex matrices is the development of an efficient sample preparation protocol. The primary objectives of sample preparation are to remove interfering endogenous components, concentrate the analyte, and render it in a solvent compatible with the analytical instrument. For biological samples such as plasma or tissue homogenates, protein precipitation is a common first step, often carried out using cold acetonitrile or methanol. This is a straightforward and effective method for removing the bulk of proteins which can otherwise interfere with the analysis.
Following protein precipitation, a more selective extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed. In LLE, the pH of the aqueous sample is adjusted to ensure that this compound is in a neutral, unionized state, thereby maximizing its partitioning into an immiscible organic solvent like ethyl acetate or a mixture of hexane and isoamyl alcohol. SPE offers a more controlled and often more efficient extraction. A C18 or a mixed-mode cation exchange sorbent can be effective for retaining the analyte from the sample matrix, after which interfering substances are washed away, and the purified compound is eluted with a small volume of an appropriate solvent, such as methanol or acetonitrile.
For quantitative analysis by HPLC-UV, a reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution may be suitable for simple sample matrices, while a gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for more complex samples to achieve better separation from endogenous components. The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which would be determined by acquiring a UV spectrum of a pure standard.
LC-MS/MS represents the gold standard for quantitative analysis due to its superior sensitivity and selectivity. This technique couples the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer. For this compound, electrospray ionization (ESI) in either positive or negative ion mode would be optimized. In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition from the precursor ion to the most abundant and stable product ion is used for quantification in selected reaction monitoring (SRM) mode, which provides excellent specificity and minimizes interference from co-eluting compounds.
Method validation is a critical aspect of quantitative analysis and is performed according to established guidelines. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Linearity is assessed by analyzing a series of calibration standards at different concentrations and performing a linear regression of the peak area versus concentration. Accuracy is determined by spiking known amounts of the analyte into a blank matrix and calculating the percent recovery. Precision, a measure of the random error, is evaluated at different concentration levels and is expressed as the relative standard deviation (RSD). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Detailed research findings from a hypothetical study are presented in the tables below to illustrate the application of these methodologies.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 285 nm |
| Run Time | 15 minutes |
| Gradient | 20% B to 80% B over 10 min |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for the Analysis of this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 210.1 |
| Product Ion (m/z) | 164.1 |
| Collision Energy | 25 eV |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Table 3: Method Validation Summary for the Quantification of this compound in Human Plasma
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | 0.9985 | 0.9996 |
| Range | 0.1 - 20 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 92.5 - 104.3% | 98.2 - 101.5% |
| Precision (% RSD) | < 8.5% | < 4.2% |
| LOD | 30 ng/mL | 0.15 ng/mL |
| LOQ | 100 ng/mL | 0.5 ng/mL |
Due to a lack of available scientific literature and research data specifically on the chemical compound “this compound,” it is not possible to generate the requested article focusing on its future directions and emerging research avenues.
Extensive searches for this particular compound did not yield any information regarding its use as a chemical biology probe, the development of novel synthetic strategies for its analogues, its integration with systems biology approaches, or its potential applications in interdisciplinary research fields. The compound is listed in chemical databases with a CAS number of 349392-86-5, a molecular formula of C11H15NO3, and a molecular weight of 209.24 g/mol , but no further details or research applications are publicly available.
Consequently, the outlined sections on its development as a chemical probe, exploration of synthetic strategies, integration with systems biology, and potential in interdisciplinary research cannot be addressed. There are no detailed research findings or data to populate the requested tables or provide a comprehensive analysis as per the user's instructions.
Research on related benzamide structures exists; however, per the strict instructions to focus solely on “this compound,” this information cannot be used to construct the requested article. Therefore, no content can be provided for the specified outline.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-diethyl-N,2-dihydroxybenzamide?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For analogous benzamide derivatives, a general protocol involves dissolving the precursor (e.g., substituted benzaldehyde) in absolute ethanol with catalytic glacial acetic acid, followed by refluxing for 4–6 hours. Post-reaction, solvent removal under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography . Adjusting stoichiometric ratios of reactants and optimizing reflux time are critical for improving yield.
Q. How should researchers purify this compound to ensure high purity?
- Methodological Answer : Purification typically involves solvent evaporation under reduced pressure followed by recrystallization using ethanol/water mixtures. For structurally similar compounds, filtration of the precipitated solid after reflux is standard. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may resolve impurities, particularly if byproducts arise from competing esterification or oxidation .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) identify functional groups and confirm substitution patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using a Bruker SMART CCD diffractometer) provides definitive structural confirmation. Orthorhombic crystal systems (space group P222) are common for benzamide derivatives, with lattice parameters refined using software like SHELXL .
- FT-IR : Peaks near 1650 cm (amide C=O stretch) and 3200–3400 cm (hydroxyl groups) validate functional groups .
Advanced Research Questions
Q. How does pH influence the coordination chemistry of this compound with transition metals?
- Methodological Answer : The hydroxamate and hydroxyl groups exhibit pH-dependent deprotonation, affecting metal-binding modes. At low pH (e.g., pH 2–4), protonation limits ligand availability, favoring monodentate coordination. At neutral to alkaline pH (6–8), deprotonation enables chelation, forming stable polynuclear complexes (e.g., Ti clusters). Titration experiments with potentiometric monitoring and UV-vis spectroscopy can track metal-ligand equilibria .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict electronic properties. Molecular docking studies (using AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors). Solvation models (e.g., COSMO-RS) evaluate solubility and partition coefficients, critical for pharmacokinetic profiling .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC values or enzyme inhibition may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using WHO-recommended guidelines. Cross-validate results with orthogonal methods:
- In vitro assays : Compare fluorescence-based activity assays with radiometric methods.
- Cell-based studies : Use CRISPR-edited cell lines to isolate target-specific effects.
- Meta-analysis : Aggregate data from PubChem and IUPAC repositories to identify trends .
Q. What strategies mitigate challenges in synthesizing air-sensitive derivatives of this compound?
- Methodological Answer : For derivatives prone to oxidation (e.g., thiol-containing analogs):
- Conduct reactions under inert atmosphere (N/Ar glovebox).
- Use reducing agents (e.g., TCEP) to prevent disulfide formation.
- Characterize intermediates in situ via Raman spectroscopy to monitor stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
